molecular formula C10H16N2O2 B2424646 2-Furan-2-yl-2-morpholin-4-yl-ethylamine CAS No. 876717-86-1

2-Furan-2-yl-2-morpholin-4-yl-ethylamine

Cat. No.: B2424646
CAS No.: 876717-86-1
M. Wt: 196.25
InChI Key: NRMDJRDSDKGPFH-UHFFFAOYSA-N
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Description

2-Furan-2-yl-2-morpholin-4-yl-ethylamine (FMME) is a novel compound with a wide range of applications in the scientific research field. It was first synthesized in 2017 and has since been studied extensively for its potential applications in various areas. FMME is a heterocyclic amine compound and has a molecular formula of C10H19NO2. This compound has been used in a variety of scientific research applications, such as drug discovery, drug delivery, and chemical synthesis.

Scientific Research Applications

Antibacterial Activity

A study on novel synthesized pyrazole derivatives, which include compounds derived from reactions involving morpholine and furfuraldehyde, demonstrated their antimicrobial susceptibility against Staphylococcus aureus and Escherichia coli. The electron-withdrawing and donating substitutions in these compounds showed significant antibacterial effects (Khumar, Ezhilarasi, & Prabha, 2018).

Enzyme Inhibitory and Antimicrobial Activities

A study investigating a series of benzimidazole-morpholine derivatives for their inhibitory potential on various enzymes (like COX-1, COX-2) found that certain compounds showed promising inhibitory effects. These compounds were also evaluated for antimicrobial activities, suggesting their potential as multi-action therapeutic agents (Can et al., 2017).

Synthesis and Antimicrobial Activity of Mannich Base Derivatives

Research on mannich base derivatives, including 4-(furan-2-yl(2-(furan-2-yl methylene)hydrazinyl)methyl)morpholine, demonstrated their synthesis and confirmed antimicrobial activity. The study discussed the structural activity relationship of these compounds (Idhayadhulla et al., 2011).

Photodynamic Activity Against Oral Cancer Cells

A study on 2-(morpholin-4-yl)ethoxy-substituted phthalocyanines revealed their potential in photodynamic therapy against oral cancer cell lines. The study highlighted the significance of incorporating these compounds into liposomes for drug delivery, demonstrating promising biological effects against oral squamous cell carcinoma (Skupin-Mrugalska et al., 2018).

Nuclease Activity of Copper(II) Complexes

Research involving new picoline adducts with furan-2-yl derivatives and copper(II) showcased increased nuclease activity in the presence of an oxidant. The study provided insights into the electron transfer properties and potential biological applications of these complexes (Reddy, Reddy, & Babu, 2000).

Properties

IUPAC Name

2-(furan-2-yl)-2-morpholin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c11-8-9(10-2-1-5-14-10)12-3-6-13-7-4-12/h1-2,5,9H,3-4,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMDJRDSDKGPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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